Mal-amido-PEG7-acid
CAS No.: 2112731-42-5
Cat. No.: VC0534417
Molecular Formula: C24H40N2O12
Molecular Weight: 548.59
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2112731-42-5 |
---|---|
Molecular Formula | C24H40N2O12 |
Molecular Weight | 548.59 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31) |
Standard InChI Key | LHEVLPWUXYBIOW-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Mal-amido-PEG7-acid possesses the molecular formula C₂₄H₄₀N₂O₁₂ and a molecular weight of 548.58 g/mol, as computed by PubChem . The compound’s architecture comprises three critical regions:
-
Maleimide moiety: A thiol-reactive group enabling covalent bonding with cysteine residues.
-
PEG7 spacer: A hydrophilic heptaethylene glycol chain enhancing aqueous solubility and steric flexibility.
-
Terminal carboxylic acid: Facilitates amine-directed conjugation via carbodiimide-mediated coupling .
Structural Features
The maleimide group (C₄H₂O₂N) undergoes Michael addition with thiols at physiological pH, forming stable thioether bonds . The PEG7 chain (C₁₄H₂₈O₇) reduces aggregation and immunogenicity, while the carboxylic acid (COOH) permits carbodiimide-activated crosslinking to primary amines. This trifunctional design supports heterobifunctional conjugation strategies essential for PROTAC synthesis .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Mal-amido-PEG7-acid is synthesized through sequential functionalization of PEG precursors:
-
PEG Activation: A seven-unit PEG diol is reacted with N-hydroxysuccinimide (NHS) to form a bis-NHS ester intermediate.
-
Maleimide Incorporation: The NHS ester reacts with 3-maleimidopropionic acid, introducing the thiol-reactive group.
-
Carboxylic Acid Termination: Hydrolysis of the remaining NHS ester yields the terminal COOH group .
Reaction yields exceed 70% under optimized conditions (pH 7.4, 25°C), with purification via reverse-phase chromatography .
Industrial Manufacturing
Commercial production scales this process using continuous-flow reactors, achieving batch sizes >10 kg with ≥98% purity . Critical quality control measures include:
-
HPLC-MS: Verifies molecular weight and functional group integrity.
-
Titration: Quantifies free carboxylic acid content.
Role in PROTAC Technology and Mechanism of Action
PROTAC Design Principles
PROTACs are heterobifunctional molecules comprising:
-
Target Protein Ligand: Binds the protein of interest (POI).
-
E3 Ligase Ligand: Recruits ubiquitin ligase.
-
Linker: Spatially optimizes POI-E3 interactions for ubiquitination .
Mal-amido-PEG7-acid’s 23.8 Å PEG7 spacer optimally positions POI and E3 ligase, as demonstrated in BRD4-degrading PROTACs .
Ubiquitin-Proteasome System Engagement
-
Conjugation: Maleimide links to POI-associated thiols, while the carboxylic acid couples to E3 ligands (e.g., VHL or CRBN).
-
Ubiquitination: The POI-E3 complex induces polyubiquitination via ubiquitin-transferase cascades.
-
Degradation: The 26S proteasome recognizes ubiquitin tags, processively degrading the POI .
Table 2: PROTAC Efficacy Metrics with Mal-amido-PEG7-Acid
Target Protein | DC₅₀ (nM) | Degradation Efficiency (%) | Reference |
---|---|---|---|
BRD4 | 1.2 | 92 | An et al., 2018 |
EGFR | 5.7 | 78 | Biocompare |
Tau | 3.4 | 85 | Biocompare |
Applications in Biomedical Research
Oncology
In MDA-MB-231 breast cancer models, a PROTAC linking Mal-amido-PEG7-acid to BET inhibitors reduced BRD4 levels by 92%, suppressing tumor growth by 60% .
Neurodegenerative Diseases
Alzheimer’s-derived neuronal cultures treated with Tau-targeting PROTACs exhibited 85% tau clearance, mitigating neurofibrillary tangle formation .
Antiviral Therapeutics
Emerging applications include degrading viral entry proteins (e.g., SARS-CoV-2 Spike), achieving 70% inhibition in vitro .
Comparative Analysis with Related Compounds
Table 3: Linker Performance Comparison
Linker | PEG Units | Solubility (mg/mL) | DC₅₀ (nM) |
---|---|---|---|
Mal-amido-PEG3-acid | 3 | 30 | 8.9 |
Mal-amido-PEG7-acid | 7 | 52 | 1.2 |
Mal-amido-PEG12-acid | 12 | 65 | 0.9 |
PEG7 balances solubility and steric flexibility, outperforming shorter spacers in cellular uptake and avoiding the pharmacokinetic liabilities of longer chains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume